molecular formula C11H10BrNO B13886654 5-Bromo-1-methoxy-3-methylisoquinoline CAS No. 1215767-98-8

5-Bromo-1-methoxy-3-methylisoquinoline

Cat. No.: B13886654
CAS No.: 1215767-98-8
M. Wt: 252.11 g/mol
InChI Key: CBBDJWDPFQJBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methoxy-3-methylisoquinoline: is a chemical compound with the molecular formula C11H10BrNO . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methoxy-3-methylisoquinoline typically involves the bromination of 1-methoxy-3-methylisoquinoline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or nitrobenzene, under controlled temperature conditions. The bromination occurs at the 5-position of the isoquinoline ring due to the electron-donating effect of the methoxy group at the 1-position, which directs the bromination to the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methoxy-3-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methoxy-3-methylisoquinoline.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products include 5-substituted derivatives, such as 5-amino-1-methoxy-3-methylisoquinoline.

    Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include 1-methoxy-3-methylisoquinoline.

Scientific Research Applications

5-Bromo-1-methoxy-3-methylisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methoxy-3-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-1-methylisoquinoline
  • 8-Bromo-3-methoxyisoquinoline
  • 5-Bromo-3-chloro-1-methylisoquinoline

Uniqueness

5-Bromo-1-methoxy-3-methylisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the methoxy group at the 1-position provides distinct electronic and steric properties that differentiate it from other isoquinoline derivatives.

Properties

CAS No.

1215767-98-8

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-1-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-6-9-8(11(13-7)14-2)4-3-5-10(9)12/h3-6H,1-2H3

InChI Key

CBBDJWDPFQJBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C(=N1)OC

Origin of Product

United States

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